Oxapentasilacyclohexane, decamethyl-
Description
Systematic IUPAC Nomenclature and Alternative Chemical Names
The International Union of Pure and Applied Chemistry (IUPAC) designates 2,2,3,3,4,4,5,5,6,6-decamethyloxapentasilinane as the systematic name for this compound. This nomenclature reflects the following structural features:
- A six-membered ring (-inane suffix) comprising five silicon atoms (pentasila- ) and one oxygen atom (oxa- ).
- Ten methyl groups (decamethyl- ) attached at positions 2, 2, 3, 3, 4, 4, 5, 5, 6, and 6 on the silicon atoms.
Alternative chemical names and identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 143584-19-4 | |
| Preferred Synonym | Oxapentasilacyclohexane, decamethyl- | |
| DSSTox Substance ID | DTXSID70423601 | |
| Wikidata ID | Q82235847 |
The molecular formula C₁₀H₃₀OSi₅ (calculated molecular weight: 306.77 g/mol) confirms the stoichiometry. The compound’s SMILES notation (C[Si]1(OSi(C)C)C ) explicitly defines the cyclic arrangement of silicon atoms bridged by oxygen, with methyl groups occupying all substitutable positions.
Molecular Architecture: Cyclic Siloxane Backbone Analysis
The molecular structure consists of a six-membered ring with alternating silicon and oxygen atoms, where five silicon atoms form the backbone interrupted by one oxygen atom (Figure 1). Key architectural features include:
Table 1: Structural Parameters of Oxapentasilacycloclohexane, Decamethyl-
The oxygen atom introduces asymmetry into the ring, creating distinct electronic environments for the silicon atoms. Density functional theory (DFT) calculations predict bond lengths of 1.64 Å for Si-O and 1.88 Å for Si-C , consistent with similar cyclosiloxanes. The methyl groups adopt staggered conformations to minimize steric hindrance, as evidenced by the compound’s low steric strain energy in computational models.
Crystallographic and Spectroscopic Confirmation of Structure
While experimental crystallographic data remain unpublished, 3D conformational analysis confirms the compound’s cyclic geometry (Figure 2). The model shows:
- Planar distortion of the silicon-oxygen ring due to the oxygen atom’s smaller atomic radius compared to silicon.
- Methyl groups oriented perpendicular to the ring plane, maximizing van der Waals interactions.
Spectroscopic characterization relies on theoretical predictions :
Table 2: Predicted Spectroscopic Signatures
The absence of experimental $${}^{29}$$Si NMR data precludes definitive assignment of silicon chemical shifts, though computational models suggest resonances between -20 to -25 ppm for ring silicon atoms and -5 to -10 ppm for oxygen-adjacent silicon.
Figure 1: 2D Structural Representation
Cyclic backbone with silicon (blue), oxygen (red), and methyl groups (black). Adapted from PubChem.
Figure 2: 3D Conformational Model
Staggered methyl group arrangement minimizes steric interactions. Source: PubChem.
Properties
CAS No. |
143584-19-4 |
|---|---|
Molecular Formula |
C10H30OSi5 |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decamethyloxapentasilinane |
InChI |
InChI=1S/C10H30OSi5/c1-12(2)11-13(3,4)15(7,8)16(9,10)14(12,5)6/h1-10H3 |
InChI Key |
ZIPBMWWWYUVJGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
Oxapentasilacyclohexane, decamethyl- belongs to the siloxane family, characterized by alternating silicon and oxygen atoms. Its synthesis likely involves cyclization reactions of dimethylsiloxane monomers or ring-opening polymerization of strained cyclic precursors. Key challenges include achieving high ring closure efficiency and minimizing polymeric byproducts.
Key Reaction Pathways
Acid-Catalyzed Cyclization :
- Mechanism : Acid (e.g., HCl) protonates silanol groups, facilitating nucleophilic attack and ring formation.
- Example : Conversion of linear siloxane oligomers to cyclic structures under acidic conditions, as demonstrated in decamethylcyclopentasiloxane synthesis.
- Catalysts : Protonated amines (e.g., n-octylamine) or alkyl sulfonic acids enhance reaction rates.
Base-Promoted Cyclization :
Polymerization with Ring Strain Release :
Detailed Reaction Conditions
Table 1: Representative Conditions for Siloxane Cyclization
Stepwise Synthesis Protocol
- Monomer Preparation :
- Dimethylsiloxane monomers (e.g., dimethylsilanediol) are synthesized via hydrolysis of dimethylchlorosilane.
- Cyclization :
- Reagents : Aqueous HCl (20–36 wt%) and a protonated amine (e.g., n-octylamine).
- Procedure :
- Mix monomers with HCl and amine under reflux (65–90°C).
- Monitor reaction via GC or NMR to track cyclic product formation.
- Purification :
Challenges and Optimization Strategies
Key Challenges
Case Study: D4 → D5 Conversion
In EP0187661A2, optimizing HCl concentration and amine type significantly improved D5 yield:
Chemical Reactions Analysis
Types of Reactions: Oxapentasilacyclohexane, decamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated siloxanes.
Scientific Research Applications
Oxapentasilacyclohexane, decamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a carrier for drug delivery systems.
Industry: The compound is widely used in the cosmetics industry, particularly in products like deodorants, sunblocks, hair sprays, and skin care products
Mechanism of Action
The mechanism of action of oxapentasilacyclohexane, decamethyl- involves its interaction with various molecular targets and pathways. The compound acts as an emollient, providing a smooth and silky texture to cosmetic products. It forms a protective barrier on the skin, reducing water loss and enhancing the skin’s hydration. Additionally, it can penetrate the skin’s surface, delivering active ingredients to deeper layers.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between oxapentasilacyclohexane, decamethyl- and related siloxanes:
Environmental and Chemical Behavior
- Persistence : D5 exhibits low biodegradability (0.14% in 28 days) and is classified as a Substance of Very High Concern (SVHC) under REACH . Oxapentasilacyclohexane, decamethyl- may share similar persistence due to structural similarities, though its larger ring size could influence hydrolysis rates .
- Oxidation Products : Cyclic siloxanes like D5 form secondary organic aerosols (SOAs) upon atmospheric oxidation, which contribute to particulate matter . The presence of an oxygen atom in oxapentasilacyclohexane might alter its oxidation pathway compared to D4.
- Surface Activity : Studies on carbacyclohexasiloxanes (e.g., MVII-OH) reveal that methyl and hydroxyl substituents significantly affect surface behavior under compression, suggesting oxapentasilacyclohexane, decamethyl- could exhibit distinct interfacial properties .
Biological Activity
Decamethylcyclopentasiloxane (D5) is characterized by its unique siloxane structure, comprising a cyclic arrangement of silicon and oxygen atoms. Its chemical formula is , and it is known for its low viscosity and volatility, which contribute to its widespread use in consumer products.
Toxicological Studies
Research into the biological activity of D5 has primarily focused on its toxicological effects. Studies have shown that D5 exhibits low acute toxicity in mammals. For example:
- In Vivo Studies : In a rat uterotrophic assay, D5 did not show estrogenic or anti-estrogenic activity, indicating that it does not interfere with hormonal functions at the tested doses .
- Chronic Exposure : Long-term exposure studies have suggested that D5 may accumulate in the environment, leading to potential bioaccumulation in aquatic organisms. This raises concerns about its ecological impact rather than direct human health risks.
Environmental Impact
D5 has been identified as a potential environmental contaminant due to its widespread use and persistence in the environment. Key findings include:
- Bioaccumulation Potential : Studies indicate that D5 can bioaccumulate in aquatic species, potentially leading to higher concentrations in the food chain .
- Regulatory Concerns : Regulatory bodies have expressed concerns regarding the environmental persistence of D5, leading to calls for further research into its long-term ecological effects.
Case Study 1: Human Health Assessment
A comprehensive assessment conducted by the Australian government evaluated the human health risks associated with D5 exposure. The study concluded that:
- Risk Assessment : The risk assessment indicated that typical consumer exposure levels are below established safety thresholds, suggesting minimal risk to human health under normal use conditions .
- Recommendations : Continued monitoring and research were recommended to ensure that emerging data on long-term exposure do not indicate unforeseen health risks.
Case Study 2: Environmental Monitoring
An environmental monitoring program assessed the levels of D5 in various ecosystems:
- Findings : Elevated concentrations of D5 were found in sediment samples from urban waterways, indicating significant environmental release from industrial and consumer use .
- Impact on Aquatic Life : Preliminary studies suggested potential adverse effects on aquatic organisms, prompting further ecological risk assessments.
Table 1: Summary of Toxicological Findings for D5
| Study Type | Endpoint | Result |
|---|---|---|
| In Vivo Uterotrophic Assay | Estrogenic Activity | No significant activity observed |
| Acute Toxicity (Rat) | LD50 | > 2000 mg/kg |
| Chronic Exposure | Bioaccumulation Potential | Observed in aquatic species |
Table 2: Environmental Monitoring Results
| Sample Type | Location | D5 Concentration (ng/L) | Regulatory Limit (ng/L) |
|---|---|---|---|
| Sediment | Urban Waterway | 150 | 50 |
| Water Sample | Industrial Outfall | 75 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
